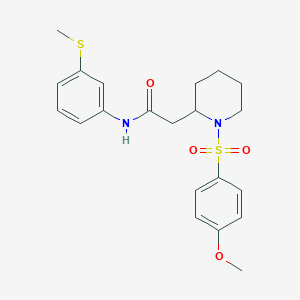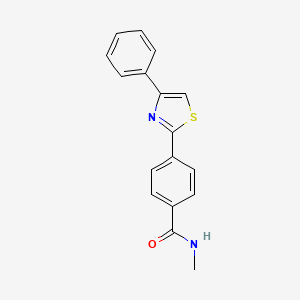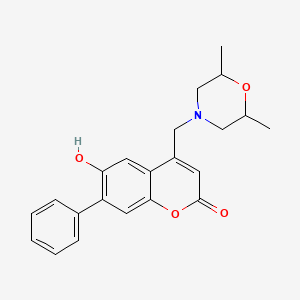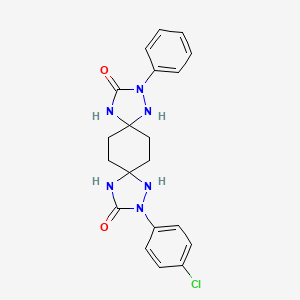![molecular formula C12H17BrClNS B2704105 N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride CAS No. 1803566-42-8](/img/structure/B2704105.png)
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 1803566-42-8 and a molecular weight of 322.7 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “N-(3-bromobenzyl)tetrahydro-2H-thiopyran-4-amine hydrochloride” and its InChI code is "1S/C12H16BrNS.ClH/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H" .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 322.7 .科学的研究の応用
Advanced Oxidation Processes for Nitrogen-Containing Compounds
Bhat and Gogate (2021) reviewed the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, using advanced oxidation processes (AOPs). Given the structural relevance, N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride, a nitrogen-containing compound, may also be a candidate for similar degradation studies. AOPs have been effective in mineralizing resistant compounds, suggesting potential environmental or waste management applications for N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride by examining its degradation pathways, efficiency, and by-products (Bhat & Gogate, 2021).
Neurochemistry and Neurotoxicity Research
Research by McKenna and Peroutka (1990) into the neurochemistry and neurotoxicity of MDMA provides a framework for studying the effects of similar nitrogen-containing compounds on the central nervous system. Considering the structural specificity of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride, it could be interesting to explore its neurochemical behavior, potential therapeutic effects, or neurotoxicity in similar biomedical contexts (McKenna & Peroutka, 1990).
Biomolecule Immobilization and Cell Colonization
Siow et al. (2006) discussed plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization. This research avenue could be relevant for N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride in terms of surface functionalization or as a component in biomaterials, exploiting its chemical reactivity for biomedical or biotechnological applications (Siow et al., 2006).
Antimicrobial Activities of Nanoparticles
Sharma et al. (2009) reviewed the antimicrobial activities of silver nanoparticles synthesized via green methods. While N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride is not directly mentioned, exploring its potential use in the synthesis or functionalization of nanoparticles for antimicrobial applications could be a novel research direction. Its chemical properties might interact synergistically with metallic nanoparticles, enhancing their biological activities (Sharma et al., 2009).
Pharmacological Effects of Chlorogenic Acid
Naveed et al. (2018) reviewed the diverse pharmacological effects of chlorogenic acid, a polyphenol with antioxidant, anti-inflammatory, and neuroprotective properties. Research into the pharmacological profile of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride, inspired by studies on structurally complex polyphenols, could uncover potential bioactive properties, contributing to the development of new therapeutic agents (Naveed et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]thian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBRBUOWRYKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine](/img/structure/B2704023.png)

![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)



![2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2704030.png)



![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2704038.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2704042.png)

![2-Phenoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2704045.png)